molecular formula C25H31ClN4O3 B2445729 N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide CAS No. 922120-49-8

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2445729
CAS RN: 922120-49-8
M. Wt: 471
InChI Key: HTXCXJNTGBGOEE-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H31ClN4O3 and its molecular weight is 471. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Complex Molecules

  • Research on the synthesis and complexation with metals such as palladium(II) and mercury(II) has been conducted for compounds with morpholine derivatives and tellurium-containing ligands. These studies are crucial for understanding the coordination chemistry and potential applications of complex molecules in catalysis or material science (Singh et al., 2000).

Pharmacological Research

  • The blockade of orexin receptors to modulate sleep-wake cycles demonstrates the potential therapeutic applications of receptor antagonists in treating sleep disorders. This type of research is vital for developing new drugs targeting specific receptors for various neurological conditions (Dugovic et al., 2009).

Anticancer Agents

  • Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities. Such studies are essential for the discovery of new anticancer agents and understanding their mechanisms of action (Fang et al., 2016).

Material Science and Sensor Development

  • The development of chemosensors for selective identification of metal ions like Pd2+ illustrates the application of complex molecules in creating sensitive and selective detection systems for environmental or analytical chemistry (Shally et al., 2020).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O3/c1-17-20(26)6-3-7-21(17)28-25(32)24(31)27-16-23(30-11-13-33-14-12-30)19-8-9-22-18(15-19)5-4-10-29(22)2/h3,6-9,15,23H,4-5,10-14,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXCXJNTGBGOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)oxalamide

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